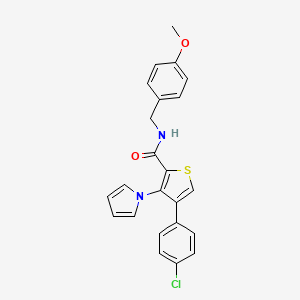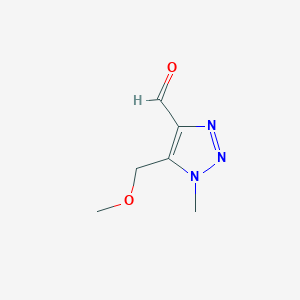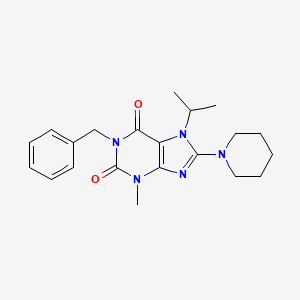![molecular formula C14H11F3N2O2 B2635344 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 263559-01-9](/img/structure/B2635344.png)
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” is also known as Triflumuron . It is a synthetic insecticide from the active ingredient group of chitin biosynthesis inhibitors . It acts primarily as a feeding poison for biting and sucking pests . It is used in a wide range of crops, including apple, pear, cabbage, citrus, cotton, potato, and tea .
Molecular Structure Analysis
The molecular formula of Triflumuron is C15H10ClF3N2O3 . Its structural formula and molecular weight are also provided .
Chemical Reactions Analysis
Triflumuron acts by inhibiting the synthesis of chitin in insect larvae that are about to moult by interfering with the moulting hormone system . The exact chemical reactions involving Triflumuron are not detailed in the search results.
Physical And Chemical Properties Analysis
Triflumuron has a melting point of 194 °C, a boiling point of 254 °C, and a relative density of 1.55 g/mL (at 20 °C) . Its solubility in water is 0.04 mg/L (at 20 °C), and it has different solubilities in various organic solvents . The n-Octanol/water partition coefficient (log Pow) is 3.6 at 10 °C, 3.5 at 20 °C, and 3.5 at 30 °C .
Aplicaciones Científicas De Investigación
Neuroprotection
“2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” and its derivatives are structurally related to riluzole, a neuroprotective drug . These compounds, particularly benzamide derivatives, have shown potential in neuroprotection .
Treatment of Amyotrophic Lateral Sclerosis (ALS)
Riluzole, to which “2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” is structurally related, is the only drug currently approved for the treatment of ALS . It is believed that these compounds could have similar effects .
Antagonizing Voltage-Dependent Na+ Channel Currents
The synthesized compounds of “2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide” have shown the ability to antagonize voltage-dependent Na+ channel currents . This suggests they could be exploited as new inhibitors of these channels .
Low Binding Affinity for GABA and NMDA Receptors
These compounds possess low binding affinity for GABA and NMDA receptors . This characteristic could be beneficial in certain therapeutic applications .
Mecanismo De Acción
Propiedades
IUPAC Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXCDQLJUIFYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3-methoxy-N-methylbenzamide](/img/structure/B2635262.png)
![4-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2635263.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2635264.png)


![N-[(4-Chlorophenyl)methyl]-4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidine-1-carboxamide](/img/structure/B2635267.png)




![2,5-Dimethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2635275.png)
![ethyl 3-[5-(methoxycarbonyl)furan-2-yl]-7-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2635278.png)
![3,4,5-trimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2635281.png)
